molecular formula C5H12O4S2 B3277993 Ethanol, 2,2'-[methylenebis(sulfinyl)]bis- CAS No. 669721-07-7

Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-

Cat. No.: B3277993
CAS No.: 669721-07-7
M. Wt: 200.3 g/mol
InChI Key: ZNBZLZXSQKYVLW-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- is a chemical compound with the molecular formula C5H12O6S2 It is characterized by the presence of two sulfinyl groups connected by a methylene bridge, with each sulfinyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- typically involves the reaction of methylene bis(sulfinyl chloride) with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in the ethanol moieties can undergo substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted ethanol derivatives.

Scientific Research Applications

Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study sulfinyl group interactions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- involves its interaction with molecular targets through its sulfinyl groups. These groups can form reversible covalent bonds with nucleophiles, such as thiols and amines, in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The methylene bridge provides structural stability and influences the spatial arrangement of the sulfinyl groups, affecting their reactivity and binding affinity.

Comparison with Similar Compounds

Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- can be compared with other similar compounds, such as:

    Ethanol, 2,2’-[methylenebis(sulfonyl)]bis-: This compound has sulfonyl groups instead of sulfinyl groups, resulting in different chemical reactivity and biological properties.

    Ethanol, 2,2’-[methylenebis(thio)]bis-: This compound contains sulfide groups, which have different redox properties compared to sulfinyl groups.

    Ethanol, 2,2’-[methylenebis(sulfonyl)]bis- diacetate: This derivative has acetylated hydroxyl groups, affecting its solubility and reactivity.

The uniqueness of Ethanol, 2,2’-[methylenebis(sulfinyl)]bis- lies in its specific combination of sulfinyl groups and ethanol moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-hydroxyethylsulfinylmethylsulfinyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S2/c6-1-3-10(8)5-11(9)4-2-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZLZXSQKYVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CS(=O)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40789660
Record name 2,2'-(Methylenedisulfinyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40789660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669721-07-7
Record name 2,2'-(Methylenedisulfinyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40789660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanol, 2,2'-[methylenebis(sulfinyl)]bis-
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